Antifibrinolytic Potency Ranking: AMBOCA Demonstrates Superior Inhibitory Activity Compared to Clinically Established Antifibrinolytics
In a direct head-to-head comparison using a standardized clot lysis method, the inhibitory potency of AMBOCA (4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid) was ranked against three clinically established antifibrinolytic agents: tranexamic acid (AMCA), p-aminomethylbenzoic acid (PAMBA), and ε-aminocaproic acid (EACA). The study employed three distinct plasminogen activators (streptokinase, urokinase, and tissue activator) to assess inhibition of fibrinolysis [1].
| Evidence Dimension | Antifibrinolytic inhibitory potency (rank order) |
|---|---|
| Target Compound Data | AMBOCA ranked most potent (Rank 1) |
| Comparator Or Baseline | AMCA (Rank 2), PAMBA (Rank 3), EACA (Rank 4) |
| Quantified Difference | Order of inhibitory potency: AMBOCA > AMCA > PAMBA > EACA; activity ratios varied with inhibition level but AMBOCA consistently exhibited the highest potency across all activators tested |
| Conditions | Clot lysis method; fibrinolysis induced by streptokinase, urokinase, and tissue activator |
Why This Matters
For researchers developing or evaluating antifibrinolytic agents, AMBOCA represents the highest-potency reference standard within this structural class, enabling more sensitive assay detection and requiring lower concentrations for effective plasminogen activation blockade compared to AMCA or EACA.
- [1] Westlund LE, Lundén R, Wallén P. Effect of EACA, PAMBA, AMCA and AMBOCA on fibrinolysis induced by streptokinase, urokinase and tissue activator. Haemostasis. 1982;11(4):235-241. DOI: 10.1159/000214669 View Source
